molecular formula C15H20N4OS B3791311 1-[(2-methylphenyl)methyl]-N-(3-methylsulfanylpropyl)triazole-4-carboxamide

1-[(2-methylphenyl)methyl]-N-(3-methylsulfanylpropyl)triazole-4-carboxamide

Cat. No.: B3791311
M. Wt: 304.4 g/mol
InChI Key: OFNAPWBLQVGEQZ-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-N-(3-methylsulfanylpropyl)triazole-4-carboxamide is a synthetic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methylphenyl)methyl]-N-(3-methylsulfanylpropyl)triazole-4-carboxamide typically involves a multicomponent reaction. One common method is the 1,3-dipolar cycloaddition of azides with alkynes, known as the Huisgen cycloaddition. This reaction is often carried out in the presence of a copper catalyst to enhance regioselectivity and yield. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound can be achieved through a scalable version of the synthetic route mentioned above. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-methylphenyl)methyl]-N-(3-methylsulfanylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents under reflux conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-N-(3-methylsulfanylpropyl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-N-(3-methylsulfanylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[(2-methylphenyl)methyl]-N-(3-methylsulfanylpropyl)triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1,2,3-triazole-4-carboxamide: Similar structure but different substituents, leading to variations in biological activity.

    1,2,4-triazole derivatives: Different ring structure, resulting in distinct chemical and biological properties.

    Benzyltriazole derivatives: Similar benzyl group but different functional groups on the triazole ring, affecting their reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-(3-methylsulfanylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-12-6-3-4-7-13(12)10-19-11-14(17-18-19)15(20)16-8-5-9-21-2/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNAPWBLQVGEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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